molecular formula C11H16N2O B11749265 (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine

(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine

Cat. No.: B11749265
M. Wt: 192.26 g/mol
InChI Key: CNGQUYBZXYJBMD-LCYFTJDESA-N
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Description

(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine is an organic compound that features a pyridine ring substituted with a methyleneamine group and a 3-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine typically involves the condensation of 3-methylbutanol with pyridine-3-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(3-methylbutoxy)[(pyridin-2-yl)methylidene]amine
  • (E)-(3-methylbutoxy)[(pyridin-4-yl)methylidene]amine
  • (E)-(3-methylbutoxy)[(pyridin-3-yl)ethylidene]amine

Uniqueness

(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(Z)-N-(3-methylbutoxy)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C11H16N2O/c1-10(2)5-7-14-13-9-11-4-3-6-12-8-11/h3-4,6,8-10H,5,7H2,1-2H3/b13-9-

InChI Key

CNGQUYBZXYJBMD-LCYFTJDESA-N

Isomeric SMILES

CC(C)CCO/N=C\C1=CN=CC=C1

Canonical SMILES

CC(C)CCON=CC1=CN=CC=C1

Origin of Product

United States

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